5-Ethyl-2-methylpyridine borane
Overview
Description
5-Ethyl-2-methylpyridine borane is an organoboron compound with the empirical formula C8H14BN. It is a derivative of 5-ethyl-2-methylpyridine, a compound known for its applications in organic synthesis. The borane complex is particularly valued for its role as a reducing agent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Ethyl-2-methylpyridine borane can be synthesized by reacting 5-ethyl-2-methylpyridine with borane (BH3) in an appropriate solvent. The reaction typically occurs under mild conditions, often at room temperature, and can be facilitated by solvents such as tetrahydrofuran (THF) or methanol .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the large-scale reaction of 5-ethyl-2-methylpyridine with borane in a controlled environment to ensure safety and efficiency .
Types of Reactions:
Common Reagents and Conditions:
Reducing Agents: Commonly used in the presence of solvents like THF or methanol.
Substitution Reactions: Often require catalysts or specific reagents to facilitate the replacement of the borane group.
Major Products:
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted pyridine derivatives.
Scientific Research Applications
5-Ethyl-2-methylpyridine borane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-ethyl-2-methylpyridine borane primarily involves its role as a reducing agent. The borane group (BH3) donates electrons to reduce functional groups such as carbonyls and imines. This electron donation facilitates the conversion of these groups into alcohols and amines, respectively . The molecular targets are typically the electrophilic centers in the substrates, and the pathways involve nucleophilic attack by the borane complex .
Comparison with Similar Compounds
- 2-Methylpyridine borane complex
- Borane pyridine complex
- Borane dimethylamine complex
- Borane morpholine complex
Comparison: 5-Ethyl-2-methylpyridine borane is unique due to its enhanced shelf stability and reduced solvolysis rate compared to other amine-borane complexes. This makes it particularly useful in reductive aminations and other reactions where stability is crucial .
Biological Activity
5-Ethyl-2-methylpyridine borane (PEMB) is a boron-containing compound that has garnered attention for its diverse biological activities, particularly in organic synthesis and potential therapeutic applications. This article explores the biological activity of PEMB, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
PEMB is a stable borane complex that exhibits unique reactivity patterns due to the presence of the pyridine moiety. Studies have shown that it maintains stability in various solvents, such as methanol, over extended periods without significant degradation . This stability is crucial for its application in reductive amination reactions and other organic transformations.
The biological activity of PEMB primarily stems from its role as a reducing agent in organic synthesis. Specifically, it facilitates reductive amination processes, which are essential in the formation of amines from carbonyl compounds. This reaction is significant in the synthesis of various biologically active molecules, including pharmaceuticals .
Table 1: Summary of Biological Activities of PEMB
3. Applications in Medicinal Chemistry
PEMB has been utilized in the synthesis of various compounds with potential therapeutic applications:
- Antidiabetic Agents : PEMB was employed in the synthesis of 2,4-disubstituted furan derivatives that demonstrated significant α-glucosidase inhibitory activity, making them potential candidates for managing diabetes .
- Inhibitors of Protein-Protein Interactions : Research has indicated that PEMB can facilitate the synthesis of 2,5-diketopiperazines, which serve as inhibitors for the MDM2-p53 interaction—a critical pathway in cancer biology . The ability to disrupt this interaction suggests therapeutic potential for restoring p53 function in tumors retaining wild-type p53.
Case Study 1: Antidiabetic Activity
A study reported the synthesis of novel 2,4-disubstituted furan derivatives using PEMB as a reducing agent. These derivatives were tested for their ability to inhibit α-glucosidase, showing promising results compared to standard drugs like acarbose . The findings suggest that PEMB not only serves as a synthetic tool but also contributes to the biological efficacy of the resulting compounds.
Case Study 2: Protein Interaction Inhibition
Another research effort focused on designing inhibitors targeting the MDM2-p53 interaction using PEMB-derived compounds. The synthesized 2,5-diketopiperazines exhibited micromolar IC50 values, indicating their potential as effective anticancer agents . This highlights PEMB's versatility in synthesizing biologically active molecules.
5. Conclusion
The biological activity of this compound is multifaceted, with significant implications for medicinal chemistry and therapeutic development. Its role as a reducing agent facilitates the synthesis of various bioactive compounds, particularly those targeting metabolic disorders and cancer pathways. As research continues to explore its applications, PEMB holds promise as a valuable tool in drug discovery and development.
Properties
InChI |
InChI=1S/C8H11N.B/c1-3-8-5-4-7(2)9-6-8;/h4-6H,3H2,1-2H3; | |
---|---|---|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPEPQDBAIMZCGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B].CCC1=CN=C(C=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006873-58-0, 1014979-56-6 | |
Record name | 5-Ethyl-2-methylpyridine borane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-Ethyl-2-methylpyridine borane complex | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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